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Orziloben Demonstrates Therapeutic Potential in
Preclinical Liver Disease Models

A comprehensive analysis of preclinical data suggests Orziloben (NST-6179), a novel
synthetic medium-chain fatty acid analogue, holds promise for the treatment of Intestinal
Failure-Associated Liver Disease (IFALD). Preclinical studies in murine models of parenteral
nutrition (PN)-induced liver injury showcase its ability to mitigate liver damage, inflammation,
and steatosis. These findings position Orziloben as a candidate for addressing the significant
unmet medical need in patients with IFALD, a condition for which there are currently no
approved drug therapies.

Orziloben, developed by NorthSea Therapeutics, is an oral, fully synthetic medium-chain fatty
acid (MCFA) analog currently in a Phase 2a clinical trial for IFALD.[1] Its design allows for
passive absorption from the gut and direct targeting of the liver, while resisting rapid
metabolism, a key limitation of natural MCFAs.[1] The therapeutic rationale for Orziloben is
based on its potential to address multiple pathogenic drivers of IFALD, a complex condition
characterized by hepatic inflammation, cholestasis, and steatosis that can progress to fibrosis
and cirrhosis in patients receiving long-term parenteral nutrition.[1][2]

Comparative Efficacy in a Murine Model of PN-
Associated Liver Injury
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A key preclinical study evaluated the efficacy of Orziloben (referred to as SEFA-6179 in the
study) in a murine model of PN-induced hepatosteatosis with a subsequent inflammatory
challenge using lipopolysaccharide (LPS), mimicking the clinical scenario of sepsis in PN-
dependent patients. The study demonstrated that pre-treatment with Orziloben significantly
attenuated liver injury and inflammation compared to the vehicle control group.

Key Findings:

e Reduced Liver Injury: Orziloben pre-treatment significantly lowered the levels of key liver
enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), following
LPS challenge in mice with PN-induced hepatosteatosis.[3]

o Anti-Inflammatory Effects: The treatment led to a reduction in pro-inflammatory cytokine
levels.

e Macrophage Polarization: Orziloben promoted a shift from pro-inflammatory M1
macrophages to anti-inflammatory M2 macrophages in the liver tissue.

The following table summarizes the quantitative data from this study, comparing the effects of
Orziloben to a vehicle control in the context of PN-induced liver injury with an endotoxin
challenge.
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Parameter Group Mean * SEM Unit
Alanine o
_ PN + Intralipid + MCT
Aminotransferase ~1800 uU/L
+LPS
(ALT)
PN + Intralipid +
~400 U/L
SEFA-6179 + LPS
Aspartate o
) PN + Intralipid + MCT
Aminotransferase ~2500 uU/L
+ LPS
(AST)
PN + Intralipid +
~750 U/L
SEFA-6179 + LPS
_ PN + Intralipid + MCT
Interleukin-6 (IL-6) ~14000 pg/mL
+LPS
PN + Intralipid +
~4000 pg/mL
SEFA-6179 + LPS
Tumor Necrosis PN + Intralipid + MCT )
~125 pg/mg protein

Factor-alpha (TNF-a)

+ LPS

PN + Intralipid +

~50 /mg protein
SEFA-6179 + LPS parma p
Monocyte o

PN + Intralipid + MCT .
Chemoattractant ~1250 pg/mg protein

Protein-1 (MCP-1)

+ LPS

PN + Intralipid +
SEFA-6179 + LPS

~1000

pg/mg protein

Data are estimated from figures in the cited publication and represent the approximate mean
values with SEM. The values for the SEFA-6179 group were significantly lower than the MCT
vehicle group in the LPS-challenged animals.

Therapeutic Alternatives and Future Directions
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Currently, there are no FDA-approved medications for IFALD. The primary alternative in the
clinical landscape is IV Choline Chloride, being developed by Protara Therapeutics. Choline is
an essential nutrient for liver function, and its deficiency is common in patients on long-term
PN, contributing to liver damage. While direct preclinical comparisons between Orziloben and
IV Choline Chloride are not available, their distinct mechanisms of action suggest they may
address different facets of IFALD pathogenesis.

Orziloben's efficacy has also been suggested in other liver disease models, such as a murine
model of Primary Sclerosing Cholangitis (PSC), where it was shown to reduce liver fibrosis. In
these studies, a selective PPAR-0 agonist, MBX-8025, was used as a positive control,
highlighting the relevance of PPAR modulation in cholestatic and fibrotic liver diseases.

Experimental Protocols
Murine Model of PN-Associated Liver Disease and
Endotoxin Challenge

The therapeutic efficacy of Orziloben was validated in a well-established murine model of PN-
induced liver injury.

Animal Model: C57BI/6J mice were used for the study.

 Induction of Hepatosteatosis: To mimic the effects of parenteral nutrition, mice were fed a
high-carbohydrate liquid diet and received intravenous infusions of a soybean oil-based lipid
emulsion (Intralipid) for 19 days.

o Treatment: A cohort of mice received Orziloben (SEFA-6179) at a dose of 100 mg/kg,
administered via oral gavage for four consecutive days prior to the inflammatory challenge. A
control group received a medium-chain triglyceride (MCT) vehicle.

 Inflammatory Challenge: On day 19, an inflammatory response was induced by an
intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.

o Outcome Measures: The primary outcomes assessed were plasma levels of ALT and AST.
Secondary outcomes included the quantification of pro-inflammatory cytokines (IL-6, TNF-
alpha, and MCP1) in serum and liver lysates, and analysis of macrophage polarization (M1
vs. M2) in liver tissue via immunofluorescence.
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Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental design, the
following diagrams are provided.
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Caption: Proposed signaling pathway of Orziloben in ameliorating liver injury.
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Caption: Workflow of the preclinical study on Orziloben in a murine model.

In conclusion, the preclinical data for Orziloben strongly support its further clinical development
for the treatment of IFALD. Its multi-faceted mechanism of action, targeting both inflammatory
and metabolic pathways, presents a compelling approach to addressing this complex liver
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disease. The ongoing Phase 2a clinical trial will be crucial in validating these promising
preclinical findings in the patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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